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Compound of Interest

Compound Name: 5-Bromo-3,3-dimethylindoline

Cat. No.: B1352814

A comparative analysis of the X-ray crystal structures of two distinct 5-bromoindoline
derivatives is presented to guide researchers and professionals in drug development. While the
specific X-ray crystal structure for 5-Bromo-3,3-dimethylindoline is not publicly available, this
guide offers a detailed comparison of two related compounds: 5-bromospiro[indoline-3,7'-
pyrano[3,2-c:5,6-c'ldichromene]-2,6',8'-trione and 5-bromo-1-ethylindoline-2,3-dione. The data
herein provides insights into the structural landscape of bromo-substituted indoline scaffolds.

Structural and Crystallographic Data Comparison

The crystallographic data for the two 5-bromoindoline derivatives reveals significant differences
in their solid-state structures, arising from their distinct molecular architectures. 5-
bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c’]dichromene]-2,6',8'-trione is a complex, polycyclic
spiro compound, while 5-bromo-1-ethylindoline-2,3-dione is a smaller, dione-substituted
indoline. These structural variations are reflected in their unit cell parameters and space
groups.
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Parameter

5-bromospiro[indoline-3,7'-
pyrano[3,2-c:5,6-
c'ldichromene]-2,6',8'-
trione[1]

5-bromo-1-ethylindoline-
2,3-dione[2][3]

Molecular Formula C108He0BraN4O29S2 C10HsBrNO2
Crystal System Triclinic Triclinic
Space Group P-1 P1

a (A) 11.8333(6) 9.5198(3)

b (A) 12.8151(6) 10.0655(3)
c (A) 17.1798(8) 11.2341(3)
a(°) 77.317(4) 70.9288(16)
B (°) 74.147(4) 75.4109(16)
y (°) 66.493(5) 85.2199(16)
Volume (A3) 2280.0(2) 984.58(5)

VA 1 4
Temperature (K) 149.99(10) 296

Final R1 value

0.0622 (I > 20(1))

0.039 [F2 > 20(F2)]

wR2 (all data)

0.1994

0.105

In the crystal structure of 5-bromo-1-ethylindoline-2,3-dione, there are two independent

molecules in the asymmetric unit.[2][3] The indoline ring system in both molecules is nearly

planar.[2][3] The ethyl group is oriented almost perpendicular to the indoline ring.[2][3] The

crystal packing is stabilized by C—H---O hydrogen bonds and a weak slipped parallel Tt—1t

interaction.[2] In contrast, the crystal structure of the more complex spiro derivative is stabilized

by a network of N-H---O, O-H---O, C-H---1t, and 1t---1t interactions, which also involve solvent

molecules to form a supramolecular structure.[1]

Experimental Protocols
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The methodologies for the synthesis and crystallization of these compounds are crucial for
obtaining high-quality crystals suitable for X-ray diffraction analysis.

Synthesis and Crystallization of 5-bromospiro[indoline-
3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione

This derivative was synthesized via a one-pot pseudo three-component reaction.[1] One
equivalent of 5-bromoisatin and two equivalents of 4-hydroxycoumarin were reacted using
mandelic acid as a catalyst in agueous ethanol under reflux conditions.[1] The resulting product

was characterized by FT-IR, 'H NMR, 3C NMR, and HRMS data.[1] Single crystals for X-ray
crystallography were obtained from this reaction mixture.[1]

Synthesis and Crystallization of 5-bromo-1-
ethylindoline-2,3-dione

To a solution of 5-bromo-1H-indole-2,3-dione (1.76 mmol) in 25 ml of DMF, 1-bromoethane
(2.93 mmol), potassium carbonate (4.4 mmol), and a catalytic amount of tetra-n-
butylammonium bromide (0.4 mmol) were added.[2][3] The mixture was stirred at room
temperature for 48 hours.[2][3] After filtration and removal of the solvent under vacuum, the title
compound was obtained as red prismatic crystals with a 79% yield.[2][3]

Visualizations

To better understand the experimental workflow and the structural relationship between the
compared molecules, the following diagrams are provided.
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Experimental Workflow for X-ray Crystallography
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Caption: A generalized workflow for determining the X-ray crystal structure of a small molecule.
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Structural Comparison of Bromo-Indoline Derivatives
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Caption: A diagram illustrating the structural modifications of the two compared derivatives from
a common 5-bromoindoline core.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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